![molecular formula C21H24N4O2S B5683398 2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5683398.png)
2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains several functional groups including a piperazine ring, a methoxyphenyl group, and a benzothiazole group. Piperazine rings are common in pharmaceutical compounds and can modulate the pharmacokinetic properties of a drug . Methoxyphenyl groups are often used in medicinal chemistry due to their ability to form stable aromatic systems. Benzothiazoles are heterocyclic compounds that have been studied for their broad spectrum of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, methoxyphenyl group, and benzothiazole group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the piperazine ring might undergo reactions with electrophiles, and the benzothiazole group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Wissenschaftliche Forschungsanwendungen
Alpha1-Adrenergic Receptor Antagonism
This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors (α1-AR). These receptors are involved in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . Antagonists for α1-AR can be therapeutic in treating conditions like cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Neurological Conditions Treatment
The α1-ARs are also significant targets for the treatment of various neurological conditions. The compound’s affinity for α1-ARs suggests it could be a promising candidate for the development of new drugs aimed at treating neurodegenerative and psychiatric conditions .
Molecular Dynamics Simulations
In silico docking and molecular dynamics simulations have been used to study this compound. These studies help in understanding the interaction of the compound with α1-ARs, which is crucial for the design of new therapeutics .
Pharmacokinetics Analysis
The compound has undergone absorption, distribution, metabolism, and excretion (ADME) calculations. This analysis is essential to identify promising lead compounds with acceptable pharmacokinetic profiles for advanced investigation .
Comparative Binding Assays
Binding assays have compared the compound to structurally similar arylpiperazine-based α1-AR antagonists like trazodone, naftopidil, and urapidil. This helps in determining the compound’s efficacy and potential as a therapeutic agent .
Synthesis and Structural Analysis
The compound’s synthesis and structural analysis, including high-resolution mass spectrometry (HRMS), infrared (IR), and nuclear magnetic resonance (NMR) experiments, are crucial for confirming its identity and purity, which is fundamental for any further application in research .
Drug Discovery for CNS Disorders
Given its interaction with α1-ARs, the compound is a candidate for drug discovery related to central nervous system (CNS) disorders. It could play a role in the development of treatments for conditions like Alzheimer’s disease .
Ligand Efficiency Metrics
The compound’s ligand efficiency metrics, such as binding affinity and selectivity, are evaluated to determine its potential as a drug candidate. High ligand efficiency often correlates with better drug-like properties .
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as piperazine derivatives, have been found to interact with a variety of targets, including alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets (such as alpha1-adrenergic receptors) and modulate their activity . This interaction could lead to changes in cellular signaling pathways, resulting in various physiological effects.
Biochemical Pathways
Compounds that target alpha1-adrenergic receptors can influence a variety of biochemical pathways, including those involved in smooth muscle contraction in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
Piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance Nitrogen regions in the structures of drug-like molecules increase their solubility in water and have an important effect on bioavailability .
Result of Action
The modulation of alpha1-adrenergic receptors can have a variety of effects, depending on the specific receptor subtype and the tissue in which it is expressed .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-15-6-7-18-19(12-15)28-21(22-18)23-20(26)14-24-8-10-25(11-9-24)16-4-3-5-17(13-16)27-2/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSQBVAFXSBGLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.